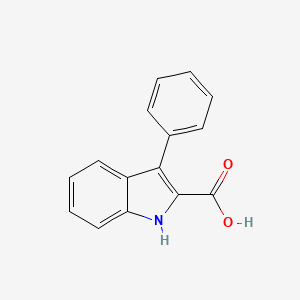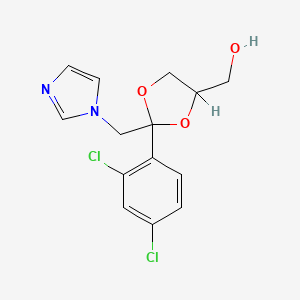
3-苯基-1H-吲哚-2-羧酸
描述
“3-phenyl-1H-indole-2-carboxylic acid” is a chemical compound with a molecular weight of 237.26 .
Synthesis Analysis
The synthesis of indole derivatives, including “3-phenyl-1H-indole-2-carboxylic acid”, has been a subject of interest in recent years due to their biological properties . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol consistently gave the corresponding indole .Molecular Structure Analysis
The molecular structure of “3-phenyl-1H-indole-2-carboxylic acid” is represented by the linear formula C15H11NO2 . The InChI code for this compound is 1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H, (H,17,18) .Chemical Reactions Analysis
Indole derivatives, including “3-phenyl-1H-indole-2-carboxylic acid”, have been found to show various biologically vital properties . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis
“3-phenyl-1H-indole-2-carboxylic acid” is a solid substance with a melting point between 195 - 197 degrees Celsius . It has a molecular weight of 237.26 .科学研究应用
CysLT1 Selective Antagonists
已确定3-苯基-1H-吲哚-2-羧酸衍生物为CysLT1的新型和高效选择性拮抗剂。它们表现出显著的选择性和效力,其IC50值表明了其优越性。特定的一个衍生物展示了卓越的选择性和作为CysLT1拮抗剂的潜力,暗示了其在针对CysLT1受体的治疗应用中的潜力(Chen et al., 2016)。
合成新化合物
3-苯基-1H-吲哚-2-羧酸的多功能性延伸到了其在合成新化合物中的应用。研究表明,在特定条件下可以合成这种化合物的衍生物,导致联合吲哚-苯并咪唑的形成。这些新化合物为进一步研究和在各个领域中的潜在应用,包括制药(Wang et al., 2016),打开了途径。
NMDA受体拮抗剂
从3-苯基-1H-吲哚-2-羧酸衍生的化合物已被确定为NMDA受体的甘氨酸位点的有效和选择性拮抗剂。考虑到NMDA受体在神经过程和疾病中的关键作用,这些发现具有重要意义。选择性拮抗剂的开发为与NMDA受体功能障碍相关的疾病的治疗干预提供了潜在途径(Baron et al., 2005)。
染料吸附和荧光传感
研究突出了3-苯基-1H-吲哚-2-羧酸衍生物在染料吸附和荧光传感中的应用。从这些衍生物形成的复合物表现出对染料分子的选择性吸附和荧光传感能力。这些性质在环境监测和传感器开发中具有重要意义(Liu et al., 2018)。
实用合成方法
已经努力开发了用于3-苯基-1H-吲哚-2-羧酸及其衍生物的实用和环保合成方法。这些方法旨在解决传统合成技术所面临的挑战,并最小化环境影响。新合成方法的开发对于这些化合物的可扩展和可持续生产至关重要(Jiang et al., 2017)。
作用机制
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The compound’s interaction with its targets can lead to changes in the target’s function, which can result in the observed biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they can have diverse molecular and cellular effects . For instance, some indole derivatives have shown antiviral activity, indicating that they may inhibit viral replication at the molecular level .
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
While specific future directions for “3-phenyl-1H-indole-2-carboxylic acid” are not explicitly mentioned in the search results, the study of indole derivatives, including this compound, continues to attract the attention of the chemical community due to their significant biological properties . The development of new synthetic methods and the exploration of their potential therapeutic applications are areas of ongoing research .
生化分析
Biochemical Properties
3-Phenyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with integrase enzymes, which are essential for the integration of viral DNA into the host genome . This interaction involves metal-chelating and π-stacking interactions, which are critical for the compound’s inhibitory activity against the enzyme .
Cellular Effects
The effects of 3-Phenyl-1H-indole-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Phenyl-1H-indole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, its interaction with integrase enzymes involves the chelation of metal ions and π-stacking with nucleic acids, which disrupts the enzyme’s function and prevents viral DNA integration . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Phenyl-1H-indole-2-carboxylic acid can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 3-Phenyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as antiviral and anticancer activities, without causing significant toxicity . At high doses, it may induce toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes apparent .
Metabolic Pathways
3-Phenyl-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to changes in the levels of these metabolites . Additionally, this compound can affect the activity of metabolic enzymes by binding to their active sites and altering their catalytic efficiency .
Transport and Distribution
The transport and distribution of 3-Phenyl-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into cells via membrane transporters and bind to intracellular proteins, which facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of 3-Phenyl-1H-indole-2-carboxylic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular energy production and metabolism .
属性
IUPAC Name |
3-phenyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYRMXBCLPKSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377078 | |
| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6915-67-9 | |
| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)









![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)

